Trimethylsilyldulcitol

Description

Properties

IUPAC Name |

trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-NVPYSNMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550675 | |

| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18919-39-6 | |

| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl Derivatization of Dulcitol for Gas Chromatography-Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the use of trimethylsilylating agents for the derivatization of dulcitol (B134913) (galactitol), a sugar alcohol, to enable its analysis by gas chromatography-mass spectrometry (GC-MS). The resulting derivative, hexakis(trimethylsilyl)dulcitol, exhibits increased volatility, making it suitable for GC-based separation and analysis.

Introduction: The Role of Derivatization in Polyol Analysis

Dulcitol, a polyol, is a non-volatile and highly polar molecule. These characteristics make its direct analysis by gas chromatography challenging.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[2][3] Trimethylsilylation (TMS) is a widely employed derivatization technique in which active hydrogen atoms in hydroxyl (-OH) groups are replaced by a trimethylsilyl (B98337) group (-Si(CH₃)₃).[1][4] This process significantly reduces the polarity and increases the volatility of polyols like dulcitol, allowing for their successful separation and detection by GC-MS.[2]

The derivatizing agents are typically silylating compounds, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common.[4] The reaction product of dulcitol and a trimethylsilylating agent is hexakis(trimethylsilyl)dulcitol, often referred to as Trimethylsilyldulcitol.

Experimental Protocols

Detailed methodologies for the trimethylsilyl derivatization of dulcitol are presented below. These protocols are based on established methods for the derivatization of polyols and carbohydrates for GC-MS analysis.

2.1. Materials and Reagents

-

Dulcitol (Galactitol) standard

-

Pyridine (B92270) (anhydrous)[2]

-

Hexamethyldisilazane (HMDS)[1]

-

Trimethylchlorosilane (TMCS)[1]

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]

-

Hexane (B92381) (GC grade)

-

Nitrogen gas (high purity)

-

Sample vials (2 mL) with PTFE-lined caps

2.2. Standard Protocol using HMDS and TMCS in Pyridine

This is a classic and robust method for the silylation of hydroxyl groups.

-

Sample Preparation: Accurately weigh 1-5 mg of the dried dulcitol sample into a 2 mL reaction vial.

-

Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample. Gentle vortexing may be applied.

-

Derivatization Reagent Addition: Add 100 µL of HMDS followed by 50 µL of TMCS to the sample solution.[1] The ratio of pyridine:HMDS:TMCS can be optimized but is often in the range of 10:2:1 (v/v/v).

-

Reaction: Tightly cap the vial and incubate at 60-80°C for 30-60 minutes. A heated block or water bath can be used.

-

Cooling and Centrifugation: Allow the vial to cool to room temperature. Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to pellet any precipitate (ammonium salts).[1]

-

Sample Transfer and Dilution: Carefully transfer the supernatant to a new GC vial. The sample can be injected directly or diluted with hexane if necessary.[1]

2.3. Protocol using BSTFA or MSTFA

These reagents are more reactive and often produce cleaner reaction profiles.

-

Sample Preparation: Place 1-5 mg of the dried dulcitol sample into a 2 mL reaction vial.

-

Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) or MSTFA to the vial. Pyridine (50-100 µL) can be added as a catalyst and to aid in dissolving the sample.

-

Reaction: Securely cap the vial and heat at 70°C for 45 minutes.

-

Cooling: Let the vial cool to room temperature before GC-MS analysis.

Quantitative Data Presentation

The following table summarizes typical quantitative parameters associated with the GC-MS analysis of trimethylsilylated polyols. These values are representative and can vary based on the specific instrument, column, and method parameters.

| Parameter | Typical Value Range | Reference |

| Derivatization Reaction Time | 30 - 60 minutes | [1] |

| Derivatization Reaction Temperature | 60 - 80 °C | |

| GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) | [6] |

| Injection Volume | 1 - 2 µL | |

| Injector Temperature | 250 - 280 °C | |

| Oven Temperature Program | Initial: 140°C, Ramp: 5-10°C/min to 280°C | [1] |

| Carrier Gas | Helium or Hydrogen | |

| MS Ion Source Temperature | 230 °C | |

| MS Quadrupole Temperature | 150 °C | |

| Limit of Detection (LOD) | 1 - 10 µg/mL | [5] |

| Limit of Quantification (LOQ) | 5 - 50 µg/mL | [5] |

| Linear Range | 1 - 200 µg/mL | [5] |

| Linearity (R²) | > 0.99 | [5] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of dulcitol.

Caption: Workflow for TMS derivatization and GC-MS analysis.

Signaling Pathways and Logical Relationships

The derivatization process follows a logical chemical reaction pathway. The following diagram illustrates the relationship between the reactants and the final product for analysis.

Caption: Reactant to product logical flow for analysis.

References

- 1. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ajrsp.com [ajrsp.com]

- 3. researchgate.net [researchgate.net]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thescipub.com [thescipub.com]

- 6. researchgate.net [researchgate.net]

Trimethylsilyldulcitol CAS number and molecular weight

An In-depth Technical Guide to Trimethylsilyldulcitol for Researchers and Drug Development Professionals

Introduction

This compound, the hexakis-O-(trimethylsilyl) derivative of galactitol (dulcitol), is a crucial analytical standard and derivatization product for the analysis of polyols and related compounds in complex biological matrices. Its formation enhances the volatility and thermal stability of the parent molecule, dulcitol (B134913), making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This technical guide provides comprehensive information on the properties, analytical methodologies, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development and metabolic research.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and analytical use.

| Property | Value | Reference |

| CAS Number | 18919-39-6 | [1][2] |

| Molecular Weight | 615.26 g/mol | [1][2] |

| Molecular Formula | C24H62O6Si6 | [1][2] |

| Melting Point | 78°C | [2] |

| Storage Temperature | 2-8°C | [1] |

Analytical Applications in Metabolic Profiling

This compound is primarily encountered in the field of metabolomics, where the analysis of small molecules provides insights into physiological and pathological states. The derivatization of polar metabolites like dulcitol to their trimethylsilyl (B98337) (TMS) ethers is a critical step for their analysis by GC-MS. This process significantly improves the chromatographic resolution and provides characteristic mass spectra for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for metabolic profiling due to its high sensitivity, reproducibility, and extensive compound libraries. The trimethylsilylation of alditols, including dulcitol, allows for their effective separation and detection.

Mass Spectrometry of Alditol TMS Derivatives

The mass spectra of trimethylsilylated alditols are characterized by distinct fragmentation patterns that are highly correlated with their structures.[3] The primary fragmentation mechanisms involve the cleavage of the carbon-carbon backbone and the rearrangement loss of trimethylsilanol (B90980) (TMSOH).[3] While molecular ions are often not observed, the fragmentation patterns allow for the unambiguous identification of the alditol and the determination of its molecular weight.[3]

Experimental Protocol: Trimethylsilylation of Dulcitol for GC-MS Analysis

The following protocol is a generalized procedure for the trimethylsilylation of polar metabolites like dulcitol, adapted from established methods for metabolite profiling.

Materials:

-

Sample containing dulcitol (e.g., dried biological extract)

-

Methoxyamine hydrochloride solution in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., a stable isotope-labeled compound)

-

GC-MS vials with inserts

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Lyophilization or vacuum centrifugation are common methods.

-

Methoximation:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried sample.

-

Vortex vigorously for 1 minute.

-

Incubate at 60°C for 45 minutes. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple sugar anomers.

-

-

Trimethylsilylation:

-

Add 80 µL of MSTFA with 1% TMCS to the sample.

-

Vortex for 1 minute.

-

Incubate at 60°C for 30 minutes. This step replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl group.

-

-

Sample Analysis:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

-

The sample is now ready for injection into the GC-MS system.

-

Note: This protocol can be automated to improve throughput and reproducibility.

GC-MS Workflow for Metabolite Profiling

The following diagram illustrates a typical workflow for the analysis of metabolites, such as dulcitol, using GC-MS after trimethylsilylation.

References

Solubility of Trimethylsilyldulcitol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Trimethylsilyldulcitol, a trimethylsilyl (B98337) (TMS) derivative of dulcitol (B134913) (galactitol). Understanding the solubility of this compound is critical for its application in various analytical and synthetic processes, particularly in gas chromatography (GC) where it is commonly analyzed. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its likely solubility based on the known behavior of silylated carbohydrates and general principles of chemical solubility. Furthermore, it provides detailed experimental protocols for the synthesis of this compound via silylation and for the subsequent determination of its solubility in organic solvents.

Introduction to this compound and its Solubility

This compound is a derivative of dulcitol where the hydroxyl groups (-OH) are replaced by trimethylsilyl ethers (-O-Si(CH₃)₃). This derivatization dramatically alters the physicochemical properties of the parent polyol, most notably by decreasing its polarity and increasing its volatility, making it amenable to analysis by gas chromatography. The solubility of this compound is governed by the "like dissolves like" principle. The bulky, nonpolar trimethylsilyl groups dominate the molecular surface, rendering the molecule significantly less polar than dulcitol. Consequently, its solubility is expected to be high in nonpolar to moderately polar organic solvents and low in highly polar solvents.

Predicted Solubility of this compound

Based on the general solubility of trimethylsilyl derivatives of sugars and polyols, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane (B92381), Heptane, Toluene | High | The nonpolar nature of these solvents strongly interacts with the nonpolar trimethylsilyl groups of the molecule through van der Waals forces. Silylated carbohydrates are often extracted into hexane during workup procedures. |

| Moderately Polar Aprotic | Dichloromethane, Chloroform, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a moderate polarity that can effectively solvate the entire molecule, including the slightly polar ether linkages, without being repelled by the extensive nonpolar surface area. Chloroform is mentioned as a solvent for reconstitution of silylated derivatives.[1] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | While more polar, these solvents are generally good solvents for a wide range of organic compounds. Acetonitrile has been evaluated as a solvent in silylation reactions.[2] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond may not favorably interact with the nonpolar silyl (B83357) ether groups. However, some solubility is expected due to the underlying carbon backbone and ether oxygens. |

| Highly Polar | Water, Pyridine (B92270) | Very Low to Insoluble (in Water) , High (in Pyridine) | This compound is hydrophobic and will have negligible solubility in water. Pyridine, however, is a common solvent for silylation reactions and is expected to be a good solvent for the product.[3] |

Experimental Protocols

Synthesis of this compound via Silylation of Dulcitol

This protocol describes a general method for the silylation of dulcitol to produce this compound. The most common silylating agents are mixtures of a silyl donor, such as hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like trimethylchlorosilane (TMCS), in a suitable solvent.

Materials:

-

Dulcitol (Galactitol)

-

Pyridine (anhydrous)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Nitrogen gas supply

-

Reaction vial with a screw cap and septum

-

Heating block or water bath

-

Magnetic stirrer and stir bar

Procedure:

-

Drying: Dry the dulcitol sample under vacuum to remove any residual moisture, as silylating reagents are moisture-sensitive.

-

Reaction Setup: In a clean, dry reaction vial, place approximately 10 mg of dulcitol.

-

Solvent Addition: Add 1 mL of anhydrous pyridine to the vial and dissolve the dulcitol with gentle stirring.

-

Reagent Addition: Under a stream of nitrogen, add 0.4 mL of HMDS followed by 0.2 mL of TMCS to the solution. The order of addition is important.

-

Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes with continuous stirring. The reaction progress can be monitored by gas chromatography.

-

Work-up (optional, for isolation): After cooling to room temperature, the reaction mixture can be used directly for GC analysis. For isolation, the pyridine can be removed under a stream of nitrogen, and the residue can be partitioned between hexane and water. The hexane layer containing the this compound is then collected and the solvent evaporated.

Determination of this compound Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, chloroform, ethyl acetate)

-

Small glass vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on a shaker or vortex mixer at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This ensures that no solid particles are transferred.

-

Quantification: Analyze the filtered solution by a validated GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound will be required for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Conclusion

This compound, a nonpolar derivative of dulcitol, is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents, with decreasing solubility in more polar solvents. This guide provides a framework for understanding its solubility characteristics and offers detailed experimental protocols for its synthesis and the determination of its solubility. For researchers and professionals in drug development and analytical chemistry, a thorough understanding of these properties is essential for method development, purification, and formulation. It is recommended that the predicted solubilities be confirmed experimentally using the provided protocols for specific applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trimethylsilyldulcitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of trimethylsilyldulcitol, also known as hexakis(trimethylsilyl)galactitol. This derivative of dulcitol (B134913) (galactitol) is commonly analyzed by gas chromatography-mass spectrometry (GC-MS) in metabolomics and related fields. Understanding its fragmentation behavior is crucial for accurate identification and quantification.

Introduction to Trimethylsilylation for GC-MS Analysis

Dulcitol, a sugar alcohol, is a non-volatile and polar molecule. To make it amenable for GC-MS analysis, a derivatization step is necessary to increase its volatility and thermal stability. Trimethylsylation is a widely used derivatization technique where active hydrogen atoms in hydroxyl groups are replaced by trimethylsilyl (B98337) (TMS) groups.[1][2] This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to be vaporized and separated by gas chromatography and subsequently analyzed by mass spectrometry.

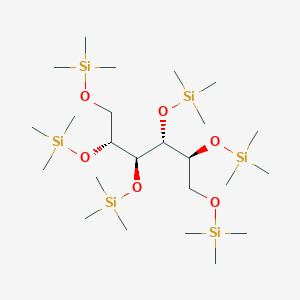

The fully trimethylsilylated derivative of dulcitol is hexakis(trimethylsilyl)dulcitol, with the chemical formula C24H62O6Si6 and a molecular weight of 615.3 g/mol .

Mass Spectrometry Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a distinct molecular ion peak (M+). Instead, the spectrum is dominated by fragment ions resulting from two primary fragmentation pathways: cleavage of the carbon-carbon backbone and the neutral loss of trimethylsilanol (B90980) (TMSOH). Diastereomers, such as the trimethylsilyl derivatives of mannitol (B672) and sorbitol, typically exhibit very similar fragmentation patterns to that of this compound.

Primary Fragmentation Mechanisms

Carbon-Carbon Bond Cleavage: The carbon chain of the alditol is susceptible to cleavage, leading to the formation of characteristic fragment ions. The charge is typically retained on the fragment containing the trimethylsilyl group.

Loss of Trimethylsilanol (TMSOH): A common fragmentation pathway for TMS derivatives is the rearrangement and elimination of a neutral molecule of trimethylsilanol (TMSOH), which has a mass of 90 Da. This can occur from the molecular ion or from fragment ions.

Key Fragment Ions

The mass spectrum of this compound displays a series of characteristic ions. The relative abundance of these ions can be used for identification and quantification.

| m/z | Proposed Fragment Structure/Origin | Relative Abundance (Approximate) |

| 73 | [Si(CH3)3]+ | High |

| 103 | [CH2=O-Si(CH3)3]+ | Moderate |

| 147 | [(CH3)3Si-O=Si(CH3)2]+ | Moderate |

| 205 | Cleavage of C2-C3 or C4-C5 bond | High |

| 217 | [M - (CH(OTMS))2CH2(OTMS)]+ | Moderate |

| 307 | Cleavage of C3-C4 bond | Moderate |

| 319 | [M - CH2(OTMS)CH(OTMS)]+ | Low |

Note: Relative abundances are approximate and can vary depending on the specific instrument and analytical conditions.

Experimental Protocols

Sample Preparation and Derivatization

A standard protocol for the trimethylsilylation of dulcitol for GC-MS analysis is as follows:

-

Drying: A dried sample of dulcitol (typically 1-5 mg) is placed in a reaction vial. It is crucial to ensure the sample is anhydrous, as moisture can interfere with the derivatization reagents.

-

Reagent Addition: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine (B92270) is added to the sample. A common ratio is 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Reaction: The vial is securely capped and heated at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system.

GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of this compound:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating sugar derivatives (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless or split injection, with an injector temperature of 250-280°C.

-

Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 5-10°C/min, and held for 5-10 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-700.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

The Role of Trimethylsilyldulcitol in GC-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Trimethylsilyldulcitol in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Dulcitol (B134913), also known as galactitol, is a sugar alcohol that, in its native form, is non-volatile and highly polar, making it unsuitable for direct GC-MS analysis. Derivatization to its trimethylsilyl (B98337) (TMS) ether, this compound, is an essential step to enable its separation, identification, and quantification. This guide details the derivatization process, analytical methodologies, and data interpretation, offering valuable insights for researchers in metabolomics, clinical diagnostics, and drug development.

The Core Principle: Enabling Volatility through Silylation

Gas chromatography relies on the volatilization of analytes for their separation. Polar functional groups, such as the numerous hydroxyl (-OH) groups in dulcitol, lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility.

The process of trimethylsilylation chemically modifies the dulcitol molecule by replacing the active hydrogen atoms of the hydroxyl groups with non-polar trimethylsilyl ((CH₃)₃Si-) groups. This transformation to this compound, specifically hexakis-O-trimethylsilyl dulcitol, drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC-MS analysis.

Experimental Protocols

A robust and reproducible experimental protocol is paramount for accurate and reliable GC-MS analysis of dulcitol. The following sections detail a widely adopted two-step derivatization method.

Sample Preparation

Proper sample preparation is crucial to minimize matrix effects and ensure efficient derivatization. Biological samples, such as urine or red blood cell extracts, are typically deproteinized and dried completely before derivatization. The presence of water can interfere with the silylation reagents, leading to incomplete derivatization and inaccurate results.

Derivatization Procedure: A Two-Step Approach

A common and effective method for the derivatization of sugar alcohols like dulcitol involves a two-step process: methoximation followed by trimethylsilylation.

Step 1: Methoximation

This initial step is particularly important for reducing sugars but is also applied in broader metabolomic studies to prevent the formation of multiple TMS derivatives from tautomers (ring-chain isomers). While dulcitol is a sugar alcohol and does not have a carbonyl group, this step is often included in standardized protocols for carbohydrate and polyol analysis.

-

Reagent: Methoxyamine hydrochloride in pyridine.

-

Procedure: The dried sample extract is dissolved in a solution of methoxyamine hydrochloride in pyridine.

-

Incubation: The mixture is typically incubated at a controlled temperature (e.g., 30-60°C) for a specific duration (e.g., 90 minutes) to ensure complete reaction.

Step 2: Trimethylsilylation

This is the core derivatization step where the hydroxyl groups of dulcitol are converted to their TMS ethers.

-

Reagents: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used. Often, a catalyst like trimethylchlorosilane (TMCS) is included to enhance the reaction efficiency.

-

Procedure: The silylating reagent is added to the methoximated sample.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37-70°C) for a defined period (e.g., 30-60 minutes) to complete the silylation.

The resulting solution containing this compound is then ready for GC-MS analysis.

GC-MS Analysis

Chromatographic Separation

The this compound is separated from other components in the sample using a gas chromatograph.

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is typically used.

-

Temperature Program: A temperature gradient is employed to ensure good separation of analytes with different boiling points. A typical program might start at a lower temperature (e.g., 70°C), hold for a short period, and then ramp up to a higher temperature (e.g., 320°C).

-

Carrier Gas: Helium is the most commonly used carrier gas.

Mass Spectrometric Detection

Following chromatographic separation, the eluted this compound enters the mass spectrometer for detection and identification.

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra of TMS derivatives.

-

Mass Analyzer: Quadrupole or ion trap mass analyzers are commonly used.

-

Data Acquisition: Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity and selectivity.

Data Presentation: Quantitative Analysis

The quantification of dulcitol is crucial in clinical settings, particularly for the diagnosis and monitoring of galactosemia, an inborn error of metabolism where elevated levels of galactitol are observed.[1] The following tables summarize typical quantitative data from GC-MS analysis of trimethylsilyl-derivatized dulcitol.[1]

| Parameter | Value |

| Linearity Range | Up to 200 nmol |

| Lower Limit of Detection (LOD) | 1.1 nmol (1.75 mmol/mol Creatinine) |

| Lower Limit of Quantification (LOQ) | Not explicitly stated, but above LOD |

| Intra-assay Imprecision | 2.1 - 6.7% |

| Inter-assay Imprecision | 3.5 - 8.0% |

| Table 1: Summary of quantitative parameters for the GC-MS analysis of this compound.[1] |

| Population | Age Group | Dulcitol Levels (mmol/mol Creatinine) |

| Normal Individuals | < 1 year | 8 - 107 |

| Normal Individuals | > 6 years | 2 - 5 |

| Galactosemic Patients | < 1 year | 397 - 743 |

| Galactosemic Patients | > 6 years | 125 - 274 |

| Table 2: Reference ranges for urinary dulcitol levels in normal individuals and galactosemic patients.[1] |

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is key to its unambiguous identification. The molecular ion peak ([M]⁺) for hexakis-O-trimethylsilyl dulcitol (C₂₄H₆₂O₆Si₆) is expected at m/z 614.3. However, due to the high energy of electron ionization, the molecular ion is often weak or absent. The fragmentation pattern is therefore crucial for identification.

The primary fragmentation pathways for TMS derivatives of alditols involve cleavage of the carbon-carbon bonds within the sugar alcohol backbone. This results in a series of characteristic fragment ions. Another common fragmentation is the loss of a trimethylsilanol (B90980) group ([CH₃]₃SiOH, 90 Da).

References

Trimethylsilyldulcitol: A Technical Guide for Biochemical Analysis in Life Sciences

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of life science research, particularly in the fields of metabolomics and drug development, the accurate quantification of small molecules is paramount. Many biologically significant compounds, such as carbohydrates, are inherently non-volatile and possess polar functional groups, making them challenging to analyze using standard gas chromatography-mass spectrometry (GC-MS) techniques. Chemical derivatization is a critical step to enhance the volatility and thermal stability of these analytes. This technical guide provides an in-depth overview of Trimethylsilyldulcitol, the trimethylsilyl (B98337) (TMS) derivative of dulcitol (B134913) (galactitol), and its application as a key reagent and internal standard for the GC-MS-based analysis of carbohydrates and other polar metabolites.

Core Concepts: The Role of Trimethylsilylation

Trimethylsilylation is a chemical modification process where the active hydrogen atoms in a molecule, typically from hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, are replaced by a trimethylsilyl group (-Si(CH3)3). This derivatization imparts several advantageous properties to the analyte for GC-MS analysis:

-

Increased Volatility: The replacement of polar functional groups with non-polar TMS groups significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and making it suitable for gas chromatography.[1][2]

-

Enhanced Thermal Stability: TMS derivatives are generally more stable at the high temperatures required for GC analysis, preventing degradation of the analyte in the injector and column.[2]

-

Characteristic Mass Spectra: The fragmentation patterns of TMS derivatives in mass spectrometry are well-documented and provide valuable structural information for compound identification.[3][4]

Dulcitol, a six-carbon sugar alcohol, is frequently used as an internal standard in metabolomic studies.[5] Upon trimethylsilylation, it is converted to this compound. The in-situ formation of this compound alongside the derivatization of target analytes allows for accurate quantification by correcting for variations in sample preparation and injection volume.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Name | Hexakis-O-(trimethylsilyl)galactitol | [6] |

| Synonyms | This compound, Galactitol TMS | [6] |

| Molecular Formula | C24H62O6Si6 | [7] |

| Molecular Weight | 615.26 g/mol | [7] |

| CAS Number | 18919-39-6 | [7] |

| Appearance | Not specified, likely a solid or viscous liquid | |

| Boiling Point | 466.2 ± 45.0 °C (Predicted) | [6] |

| Melting Point | 78 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

Experimental Protocols

The following sections detail the methodologies for the derivatization of biological samples to form this compound (from an internal standard) and other trimethylsilylated analytes for GC-MS analysis.

Protocol 1: Two-Step Oximation-Trimethylsilylation for Carbohydrate Analysis

This is a widely used method for the analysis of reducing sugars as it prevents the formation of multiple anomeric peaks in the chromatogram by "locking" the sugar in its open-chain form.[8]

Materials:

-

Methoxyamine hydrochloride (or Ethylhydroxylamine hydrochloride)

-

Pyridine (B92270) (anhydrous)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard Solution: Dulcitol (or Sorbitol) in a suitable solvent (e.g., methanol)

-

Dried biological extract or standard mixture

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Transfer a known amount of the dried biological extract or standard mixture to a reaction vial.

-

Internal Standard Addition: Add a precise volume of the dulcitol internal standard solution to the sample.

-

Drying: Evaporate the sample to complete dryness under a stream of nitrogen gas. It is critical to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.[9]

-

Methoximation:

-

Add 40 µL of methoxamine (B1676408) hydrochloride in pyridine (20 mg/mL) to the dried sample.[10]

-

Vortex the mixture vigorously to ensure complete dissolution.

-

Incubate the reaction mixture at 37°C for 90 minutes with agitation.[10]

-

-

Trimethylsilylation:

-

GC-MS Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial for immediate analysis.

Protocol 2: Alditol Acetate (B1210297) Derivatization

This method involves the reduction of aldoses and ketoses to their corresponding alditols, followed by acetylation. This procedure results in a single peak for each sugar, simplifying chromatograms.[8][11]

Materials:

-

Sodium borohydride (B1222165) (NaBH4)

-

N-methylimidazole

-

Acetic acid (glacial)

-

Acetic anhydride (B1165640)

-

Internal Standard Solution: A suitable non-sugar polyol not expected in the sample.

-

Dried biological extract or standard mixture

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Reduction:

-

Dissolve the dried sample and internal standard in a solution of sodium borohydride in N-methylimidazole and water.

-

Heat at 37°C for 90 minutes.

-

Stop the reaction by adding glacial acetic acid.

-

-

Acetylation:

-

After cooling, add acetic anhydride and heat again at 37°C for 45 minutes.

-

Stop the reaction by freezing the samples at -15°C for 15 minutes.

-

-

Extraction:

-

Carefully quench the reaction with the dropwise addition of water.

-

Extract the alditol acetate derivatives with chloroform three times.

-

Combine the chloroform extracts and evaporate to dryness.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried derivative in chloroform.

-

Transfer an aliquot to a GC vial for analysis.

-

Quantitative Data and Method Validation

The use of dulcitol as an internal standard, which forms this compound, is integral to robust quantitative analysis. The following table summarizes typical performance data from validated GC-MS methods for sugar analysis using trimethylsilylation.

| Parameter | Value | Sugars Analyzed | Reference |

| Linearity (r²) | > 0.99 | Lactulose, Rhamnose, Xylose, Methylglucose, Sucrose | [12] |

| Lower Limit of Detection (LOD) | 0.03 mg/L | Lactulose, Rhamnose, Xylose, Methylglucose | [12] |

| Lower Limit of Detection (LOD) | 0.12 mg/L | Sucrose | [12] |

| Spiking Recovery | 92.1% to 124.7% | Various sugars | [12] |

| Intra-assay Coefficient of Variation (CV) | 6.8% to 12.9% | Lactulose | [12] |

| Inter-assay Coefficient of Variation (CV) | 5.5% to 15.9% | Various sugars | [12] |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound, like other silylated sugars, exhibits characteristic fragmentation patterns that are crucial for its identification.

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the carbon-carbon bonds in the sugar backbone is a predominant fragmentation pathway.[3]

-

Loss of Trimethylsilanol (B90980): Rearrangement and loss of trimethylsilanol (TMSOH, 90 Da) is a common fragmentation route.[3]

-

Characteristic Ions: A number of diagnostic ions are typically observed for trimethylsilylated carbohydrates, including m/z 73, 103, 147, 204, 217, and 319, which correspond to different TMS-containing fragments.[13]

Visualization of Experimental Workflow and Logical Relationships

Oximation-Trimethylsilylation Workflow

Caption: Workflow for the oximation-trimethylsilylation of carbohydrates for GC-MS analysis.

Rationale for Derivatization in GC-MS

Caption: The rationale for using derivatization to analyze polar compounds by GC-MS.

Conclusion

This compound, formed in-situ from the derivatization of the internal standard dulcitol, is a cornerstone for the reliable and accurate quantification of carbohydrates and other polar metabolites in complex biological matrices by GC-MS. The trimethylsilylation procedure effectively overcomes the inherent challenges of analyzing these molecules by increasing their volatility and thermal stability. The well-defined experimental protocols and the characteristic mass spectral fragmentation of the resulting TMS derivatives provide a robust framework for metabolomic studies in life science research and drug development. This technical guide serves as a comprehensive resource for scientists and researchers seeking to employ this powerful analytical strategy.

References

- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thescipub.com [thescipub.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Untargeted GC–MS reveals differential regulation of metabolic pathways in cyanobacterium Anabaena and its biofilms with Trichoderma viride and Providencia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. researchgate.net [researchgate.net]

The Dawn of a New Analytical Era: A Technical Guide to the Early Studies of Polyol Silylation for Gas Chromatography

A deep dive into the seminal work that revolutionized the analysis of carbohydrates and related polyhydroxy compounds, providing researchers, scientists, and drug development professionals with a foundational understanding of this critical derivatization technique.

Introduction

In the early 1960s, the analysis of polyols and other carbohydrates by gas chromatography (GC) was hampered by their low volatility. The breakthrough came with the application of silylation, a derivatization technique that replaces the active hydrogen atoms of hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This chemical modification dramatically increases the volatility of these compounds, making them amenable to GC analysis. This technical guide explores the early, pioneering studies on the silylation of polyols, focusing on the foundational methods that paved the way for modern carbohydrate analysis.

The Silylation Reaction: A Foundational Technique

The most widely adopted early method for the silylation of polyols and sugars was detailed in the groundbreaking 1963 paper by Sweeley, Bentley, Makita, and Wells.[1][2][3] This technique involves the use of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[4][5][6] Pyridine serves as both a solvent and a catalyst, facilitating the reaction. The trimethylsilyl group, being non-polar, effectively shields the polar hydroxyl groups, reducing intermolecular hydrogen bonding and allowing the polyol derivatives to be readily vaporized in the GC inlet.[4][7]

The general reaction for the trimethylsilylation of a polyol is as follows:

R-(OH)n + n(CH3)3SiNHSi(CH3)3 (HMDS) + n(CH3)3SiCl (TMCS) → R-[OSi(CH3)3]n + NH4Cl

Key Experimental Protocols from Early Studies

The success of GC analysis of silylated polyols hinged on meticulous experimental procedures. The following protocols are based on the foundational work of the early 1960s.

Silylation of Polyols (Based on Sweeley et al., 1963)

Materials:

-

Polyol sample (1-10 mg)

-

Anhydrous Pyridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

Procedure:

-

Place 1 to 10 mg of the polyol sample into a reaction vial.

-

Add 1 mL of anhydrous pyridine and dissolve the sample.

-

Add 0.2 mL of hexamethyldisilazane (HMDS).

-

Add 0.1 mL of trimethylchlorosilane (TMCS).

-

Shake the mixture vigorously for 30 seconds to 1 minute.

-

Allow the mixture to stand at room temperature for at least 5 minutes. A precipitate of ammonium chloride will form.

-

The supernatant containing the trimethylsilyl derivatives is ready for injection into the gas chromatograph.

Quantitative Data from Early Gas Chromatography Studies

A significant achievement of these early studies was the ability to separate and quantify various polyols. The data presented below is a summary of typical findings from the era, primarily focusing on retention times on non-polar stationary phases like SE-30, which were common at the time.

| Polyol | Number of Hydroxyl Groups | Relative Retention Time (to Mannitol) on SE-30 |

| Ethylene Glycol | 2 | 0.12 |

| Glycerol | 3 | 0.25 |

| Erythritol | 4 | 0.48 |

| Xylitol | 5 | 0.75 |

| Arabitol | 5 | 0.82 |

| Mannitol | 6 | 1.00 |

| Sorbitol (Glucitol) | 6 | 1.08 |

| myo-Inositol | 6 (cyclic) | 1.25 |

Note: Relative retention times are approximate and can vary based on specific chromatographic conditions.

For quantitative analysis, an internal standard method was often employed.[8] A known amount of a non-interfering, structurally similar compound would be added to the sample before derivatization. By comparing the peak area of the analyte to that of the internal standard, the concentration of the analyte could be accurately determined.

Conclusion

The early studies on the silylation of polyols for GC analysis marked a pivotal moment in analytical chemistry. The methods developed by pioneers like Sweeley, Bentley, Makita, and Wells provided a robust and reliable way to analyze complex mixtures of carbohydrates, opening up new avenues of research in biochemistry, food science, and drug development. While techniques have evolved, the fundamental principles of silylation established in this era remain a cornerstone of modern chromatographic analysis of polyhydroxy compounds. This guide serves as a testament to the ingenuity of these early researchers and provides a valuable resource for understanding the origins of this essential analytical technique.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. digital.csic.es [digital.csic.es]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

characterization of trimethylsilyl ethers of sugar alcohols

An In-depth Technical Guide to the Characterization of Trimethylsilyl (B98337) Ethers of Sugar Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of trimethylsilyl (TMS) ethers of sugar alcohols. The derivatization to form TMS ethers is a crucial step in the analysis of sugar alcohols, enhancing their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS). This guide details the experimental protocols, data presentation, and analytical techniques, including GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Introduction to Trimethylsilylation of Sugar Alcohols

Sugar alcohols, or alditols, are polyhydric alcohols that are widely used in the food and pharmaceutical industries as sugar substitutes and excipients. Their analysis is essential for quality control, metabolic studies, and formulation development. Due to their high polarity and low volatility, direct analysis by gas chromatography is challenging. Trimethylsilylation is a common derivatization technique that replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl group (-Si(CH₃)₃). This process significantly increases the volatility of the sugar alcohols, making them amenable to GC-MS analysis.[1]

The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[1]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used technique for the analysis of TMS-derivatized sugar alcohols.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Data Presentation: GC-MS of TMS-Derivatized Sugar Alcohols

The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for the TMS derivatives of common sugar alcohols.

| Sugar Alcohol | Retention Time (min) | Characteristic m/z Ratios |

| Erythritol | 15.8 | 73, 103, 117, 147, 205, 217, 307 |

| Xylitol | 17.2 | 73, 103, 147, 205, 217, 307, 319 |

| Arabitol | 17.5 | 73, 103, 147, 205, 217, 307, 319 |

| Mannitol | 19.8 | 73, 103, 147, 204, 217, 307, 319, 437 |

| Sorbitol | 20.1 | 73, 103, 147, 204, 217, 307, 319, 437 |

| myo-Inositol | 21.5 | 73, 147, 205, 217, 305, 318 |

Note: Retention times are approximate and can vary depending on the specific GC column and conditions used.

Mass Spectral Fragmentation

The electron ionization (EI) mass spectra of TMS ethers of sugar alcohols are characterized by cleavage of the carbon-carbon chain and the loss of trimethylsilanol (B90980) (TMSOH).[2] The fragment at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is a ubiquitous and often the base peak in the spectra of TMS derivatives. Other characteristic fragment ions arise from the cleavage of the carbon backbone, providing structural information. For instance, ions at m/z 204 and 319 are often characteristic of sugar alcohols.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including TMS ethers of sugar alcohols. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.

Data Presentation: NMR Chemical Shifts of TMS-Derivatized Sugar Alcohols

| Sugar Alcohol Derivative | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| Per-O-trimethylsilyl-D-glucitol | ~0.1 (Si-(CH₃)₃), 3.5-4.0 (backbone C-H) | ~1.0 (Si-CH₃), 63-75 (backbone C-O) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can be influenced by the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the derivatization of sugar alcohols by identifying the characteristic vibrational frequencies of the introduced trimethylsilyl groups and the disappearance of the broad O-H stretching band of the parent alcohol.

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| O-H (in parent sugar alcohol) | 3200-3600 (broad) | This band should be absent or significantly diminished after successful silylation. |

| Si-C (in TMS ether) | 1250, 840, 750 | Strong and sharp bands characteristic of the trimethylsilyl group. |

| Si-O-C (in TMS ether) | 1000-1100 | Strong C-O stretching vibration, which may overlap with C-O bands from the sugar alcohol backbone. |

| C-H (in TMS ether and sugar alcohol backbone) | 2850-3000 | C-H stretching vibrations. |

Experimental Protocols

Trimethylsilylation of Sugar Alcohols for GC-MS Analysis

This protocol is a general procedure for the derivatization of sugar alcohols.

Reagents and Materials:

-

Sugar alcohol standard or sample

-

Pyridine (B92270) (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the sugar alcohol standard or dried sample extract into a GC vial.

-

Dissolution: Add 100 µL of anhydrous pyridine to the vial and vortex to dissolve the sample completely.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Automated Online Trimethylsilylation Protocol

For high-throughput analysis, an automated online derivatization protocol can be employed using a robotic autosampler.[4] This method improves reproducibility and reduces sample degradation.[1]

Procedure Overview:

-

Sample and Reagent Loading: Dried samples are placed in vials in the autosampler tray. Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine for a two-step derivatization, followed by a silylating agent like MSTFA) are placed in reagent vials.

-

Automated Derivatization: The autosampler is programmed to add the first reagent (methoximation agent) to the sample vial, incubate at a specific temperature and time (e.g., 90 minutes at 30°C).[4]

-

Silylation: The silylating agent is then automatically added, and the vial is incubated again (e.g., 30 minutes at 37°C).[4]

-

Injection: Immediately following derivatization, the sample is injected into the GC-MS.

GC-MS Analysis Protocol

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 250°C at 5°C/min.

-

Ramp to 300°C at 10°C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the .

Caption: Experimental workflow for the characterization of TMS ethers of sugar alcohols.

Conclusion

The is a well-established and robust analytical approach, with GC-MS being the cornerstone technique. This guide provides the fundamental knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to successfully derivatize and analyze sugar alcohols. While comprehensive NMR and FTIR spectral libraries for these specific derivatives are not as readily available as GC-MS data, the information provided herein serves as a strong foundation for their characterization. The use of automated derivatization systems can further enhance the reliability and throughput of these analyses in a research and development setting.

References

A Technical Guide to the Silylation of Dulcitol for Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcitol (B134913), also known as galactitol, is a sugar alcohol with six hydroxyl groups. Its high polarity and low volatility make direct analysis by techniques such as gas chromatography (GC) challenging. To overcome these limitations, dulcitol is often chemically modified through a process called silylation. This guide provides a comprehensive overview of the physical and chemical characteristics of silylated dulcitol, with a focus on its application in analytical methodologies.

Silylation involves the replacement of the acidic protons of the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[1] This derivatization significantly alters the physicochemical properties of dulcitol, rendering it more suitable for analysis. The resulting trimethylsilyl ethers of dulcitol are more volatile and thermally stable than the parent polyol.[2]

Physicochemical Characteristics of Silylated Dulcitol

The primary purpose of silylating dulcitol is to modify its properties for analytical-scale investigations, rather than for the synthesis of a stable, bulk product. Consequently, much of the available data pertains to its behavior in analytical systems.

Physical Properties

The introduction of bulky, non-polar trimethylsilyl groups dramatically changes the physical state and properties of dulcitol.

| Property | Dulcitol (Native) | Silylated Dulcitol (Per-O-trimethylsilyl derivative) | Rationale for Change |

| Volatility | Very Low (Non-volatile) | High | The replacement of polar -OH groups with non-polar -O-Si(CH₃)₃ groups reduces intermolecular hydrogen bonding, significantly lowering the boiling point and increasing vapor pressure.[1] |

| Thermal Stability | Decomposes at melting point | More thermally stable | Silyl ethers are generally more resistant to thermal degradation at temperatures typically used in GC analysis compared to the parent polyols.[2] |

| Solubility | Soluble in water, insoluble in non-polar organic solvents | Soluble in non-polar organic solvents (e.g., hexane, dichloromethane), insoluble in water | The molecule is transformed from highly polar to highly non-polar. |

Chemical Characteristics

The chemical nature of silylated dulcitol is dominated by the properties of the silyl ether linkages.

| Characteristic | Description |

| Reactivity | The O-Si bonds are susceptible to hydrolysis, readily converting back to the parent polyol and silanol (B1196071) in the presence of water or protic solvents. Therefore, anhydrous conditions are required for their synthesis and analysis.[3] |

| Chemical Inertness | Apart from their moisture sensitivity, the trimethylsilyl groups are generally chemically inert under typical analytical conditions, protecting the hydroxyl groups from undesired reactions. |

| Mass Spectrometric Fragmentation | Under electron ionization (EI) in a mass spectrometer, silylated dulcitol undergoes characteristic fragmentation. The fragmentation patterns are crucial for its identification and structural elucidation. Cleavages of the carbon-carbon backbone and rearrangements involving the loss of trimethylsilanol (B90980) (TMSOH) are common. The trimethylsilyl ion at m/z 73 is typically the base peak in the mass spectrum.[4] |

Experimental Protocols

The following sections detail the methodologies for the silylation of dulcitol and its subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Silylation of Dulcitol for GC-MS Analysis

This protocol is a generalized procedure based on common practices for the derivatization of polyols.

Materials:

-

Dulcitol standard or dried sample extract

-

Pyridine (B92270) (anhydrous)

-

Silylating reagent, e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. Other common reagents include bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and TMCS.

-

Reaction vials with screw caps (B75204) and PTFE-lined septa

-

Heating block or oven

-

Inert gas (e.g., nitrogen or argon) for sample drying

Procedure:

-

Sample Preparation: A dried sample containing dulcitol (typically in the microgram range) is placed in a reaction vial. It is crucial that the sample is anhydrous, as silylating reagents react readily with water.[3]

-

Reagent Addition: Anhydrous pyridine (e.g., 50 µL) is added to dissolve the sample.

-

Silylation: The silylating reagent (e.g., 100 µL of MSTFA with 1% TMCS) is added to the vial. The vial is immediately capped tightly.

-

Reaction: The mixture is heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of all hydroxyl groups.

-

Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent non-polar column).

-

Mass spectrometer (typically with electron ionization source).

Typical GC Conditions:

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: Initial temperature of ~100°C, followed by a ramp of 5-10°C/min to a final temperature of ~300-320°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL (often with a split ratio).

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-800.

-

Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

Visualizations

Experimental Workflow for Silylation and GC-MS Analysis

Caption: Workflow for the analysis of dulcitol via silylation and GC-MS.

Chemical Transformation during Silylation

Caption: General reaction scheme for the silylation of a hydroxyl group on dulcitol.

References

Methodological & Application

Application Note: GC-MS Analysis of Dulcitol via Trimethylsilyl Derivatization

AN-GCMS-012

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust protocol for the derivatization of dulcitol (B134913) (galactitol), a polar sugar alcohol, into its trimethylsilyl (B98337) (TMS) ether derivative for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their high polarity and low volatility, direct GC-MS analysis of sugar alcohols like dulcitol is challenging.[1] Silylation is a common and effective derivatization technique that replaces active hydrogens on polar functional groups (e.g., -OH) with a trimethylsilyl group, thereby increasing volatility and thermal stability, making the analyte suitable for GC-MS analysis.[2][3][4] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to achieve efficient and reproducible derivatization.

Principle of the Method

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][5] Sugar alcohols such as dulcitol are polyols, containing multiple hydroxyl (-OH) groups. These groups make the molecule highly polar and non-volatile, preventing it from passing through a GC column in its native form.

Derivatization via trimethylsilylation is employed to overcome this limitation. The silylating reagent, BSTFA, along with the catalyst TMCS, reacts with the active hydrogens of the hydroxyl groups on dulcitol. This reaction replaces the hydrogens with non-polar trimethylsilyl (–Si(CH₃)₃) groups.[2][3] The resulting per-O-trimethylsilyl-dulcitol derivative is significantly more volatile and less polar, allowing for excellent separation and detection by GC-MS.[2]

Materials and Reagents

-

Dulcitol (Galactitol) standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Anhydrous Pyridine (B92270) (as reaction solvent/catalyst)[6]

-

Anhydrous Hexane (B92381) or Ethyl Acetate (B1210297) (for dilution)

-

GC Vials (2 mL) with caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation (if applicable)

-

GC-MS System with an appropriate capillary column (e.g., DB-5ms, Rtx-225)[1]

Safety Precautions: BSTFA, TMCS, and Pyridine are toxic, moisture-sensitive, and corrosive.[3][6] Always handle these reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and derivatives.[7]

Experimental Protocol

This protocol provides a general guideline; reagent volumes may need to be adjusted based on sample concentration.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the dulcitol standard or the dried sample extract into a 2 mL GC vial.

-

If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding. The presence of water will interfere with the derivatization reaction.[7]

-

-

Derivatization Reaction:

-

Add 200 µL of anhydrous pyridine to the dried sample in the GC vial. Vortex briefly to dissolve the sample.

-

Add 200 µL of BSTFA + 1% TMCS to the vial.[8] A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended to ensure complete derivatization.[3]

-

Immediately cap the vial tightly to prevent exposure to atmospheric moisture.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

-

Incubation:

-

Sample Analysis:

-

After incubation, allow the vial to cool to room temperature.

-

The sample can be injected directly into the GC-MS. Alternatively, for high concentration samples, dilute with an appropriate solvent like hexane or ethyl acetate before injection.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Quantitative Data and GC-MS Conditions

The following table summarizes the key quantitative parameters for the derivatization protocol and suggested starting conditions for GC-MS analysis.

| Parameter | Value / Condition | Notes |

| Derivatization Protocol | ||

| Sample Amount | 1-5 mg | Ensure sample is completely dry. |

| Pyridine Volume | 200 µL | Acts as a solvent and catalyst.[6] |

| BSTFA + 1% TMCS Volume | 200 µL | Use in excess to drive reaction.[3] |

| Reaction Temperature | 70 °C | Ensures complete derivatization.[1] |

| Reaction Time | 60 minutes | May be optimized as needed.[8] |

| GC-MS Parameters | ||

| Injection Volume | 1 µL | |

| Injector Temperature | 280 °C | |

| Injection Mode | Split (e.g., 20:1) | Adjust split ratio based on concentration. |

| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min. |

| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | Or equivalent mid-polarity column. |

| Oven Program | 100°C (1 min), ramp to 290°C at 10°C/min, hold 5 min | An example program; must be optimized. |

| MS Transfer Line Temp | 280 °C | |

| MS Ion Source Temp | 230 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Scan Range | 40 - 650 amu | To capture the molecular ion and key fragments. |

Visualizations

Derivatization Workflow

The diagram below illustrates the sequential steps of the sample preparation and derivatization process for GC-MS analysis of dulcitol.

Caption: Experimental workflow for TMS derivatization of dulcitol.

Chemical Reaction

The following diagram provides a simplified representation of the silylation reaction where the hydroxyl groups of dulcitol are replaced by trimethylsilyl groups.

Caption: Silylation of dulcitol with BSTFA to form its TMS derivative.

References

- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ajrsp.com [ajrsp.com]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: Utilizing Trimethylsilyldulcitol as an Internal Standard in GC-MS Based Metabolomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Trimethylsilyldulcitol as an internal standard in gas chromatography-mass spectrometry (GC-MS) based metabolomics studies. The inclusion of an internal standard is critical for reliable quantification of metabolites by correcting for variations that can occur during sample preparation and analysis.

Introduction

Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological system. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical platform for metabolomics due to its high resolution, sensitivity, and reproducibility. However, the accuracy of quantitative metabolomics heavily relies on the mitigation of analytical variability introduced during sample extraction, derivatization, and injection.

The use of an internal standard (IS) is a crucial step to ensure data quality and obtain reliable quantitative results. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological samples being analyzed. It is added at a known concentration to all samples and quality controls at the beginning of the sample preparation process. By monitoring the signal of the internal standard, variations in sample handling can be normalized, leading to more accurate and precise quantification of endogenous metabolites.

Dulcitol (also known as galactitol) is a sugar alcohol that is not commonly found in many biological systems, making its trimethylsilylated form, this compound, an excellent candidate for use as an internal standard in GC-MS based metabolomics. Its chemical properties are similar to many polar metabolites, such as sugars, organic acids, and amino acids, ensuring that it behaves similarly during the extraction and derivatization processes.

Experimental Workflow

The overall workflow for a typical GC-MS based metabolomics study incorporating this compound as an internal standard is depicted below.

Application Note: Quantitative Analysis of Sugars by GC-MS Using Trimethylsilyldulcitol as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of monosaccharides in various samples using gas chromatography-mass spectrometry (GC-MS). Sugars, being polar and non-volatile, require chemical derivatization to become amenable to GC analysis.[1][2] This method employs a robust two-step derivatization process involving oximation followed by trimethylsilylation (TMS). Oximation of the carbonyl group reduces the number of isomers formed for each reducing sugar, simplifying the resulting chromatogram.[3][4][5] Subsequent silylation of hydroxyl groups replaces active hydrogens with non-polar TMS groups, increasing volatility.[1] Dulcitol (B134913) (galactitol) is used as an internal standard to ensure high accuracy and precision in quantification by correcting for variations during sample preparation and injection. The resulting trimethylsilyl (B98337) (TMS) derivatives are separated and quantified by GC-MS.

Principle of the Method

The quantitative analysis of sugars by GC-MS involves several key stages. First, if analyzing polysaccharides or glycoconjugates, an acid hydrolysis step is required to liberate the constituent monosaccharides. A known quantity of an internal standard (IS), dulcitol, is then added to the sample. The sample is dried, and the sugar molecules are derivatized in a two-step reaction.

-

Oximation: The sample is treated with hydroxylamine (B1172632) hydrochloride or methoxyamine hydrochloride in pyridine. This reaction converts the aldehyde or ketone group of the sugars into an oxime, which prevents ring formation and reduces the number of anomeric peaks in the chromatogram.[6]

-

Silylation: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst, is added. This step replaces the acidic protons on the hydroxyl groups with trimethylsilyl groups, rendering the sugar volatile and thermally stable for GC analysis.[7]

The derivatized sample is then injected into the GC-MS system. The TMS-sugar derivatives are separated on a capillary column and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the target sugar to the internal standard against a calibration curve prepared with known concentrations of sugar standards.

Experimental Workflow

The overall experimental process is outlined in the diagram below.

Caption: Workflow for quantitative sugar analysis by GC-MS.

Experimental Protocols

Reagents and Materials

-

Monosaccharide standards (e.g., Glucose, Galactose, Fructose, Mannose, Xylose)

-

Internal Standard: Dulcitol (Galactitol)

-

Pyridine, anhydrous

-

Hydroxylamine hydrochloride

-

Hexamethyldisilazane (HMDS)

-

Trifluoroacetic acid (TFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade)

-

For hydrolysis (optional): Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

Standard Solution Preparation

-

Stock Solutions (10 mg/mL): Accurately weigh and dissolve 100 mg of each sugar standard and the dulcitol internal standard in 10 mL of deionized water to create individual stock solutions.

-

Working Standard Mixture: Combine aliquots of each sugar stock solution to create a mixed standard solution.

-

Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture. A typical concentration range is 0.5 to 500 mg/L.[8] Add a fixed amount of the dulcitol internal standard solution to each calibration vial.

Sample Preparation

-

Liquid Samples (e.g., beverages): Centrifuge the sample to remove particulates. Transfer a known volume (e.g., 1 mL) to a vial. Add a known amount of the dulcitol internal standard.[9]

-

Solid Samples (e.g., plant tissue, food): Homogenize the sample. Extract sugars using a suitable solvent (e.g., 80% ethanol).[9] Centrifuge, collect the supernatant, add the internal standard, and proceed.

-

Hydrolysis of Polysaccharides (if required):

-

To a dried sample containing polysaccharides, add 2M TFA.

-

Heat at 120°C for 2 hours to hydrolyze glycosidic bonds.

-

Cool the sample and evaporate the TFA under a stream of nitrogen.

-

Re-dissolve the residue in water, add the internal standard.

-

-

Drying: Evaporate all samples (standards and unknowns) to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water as it interferes with the silylation reagent.

Derivatization Protocol

-

Oximation:

-

Silylation:

-

Add 350 µL of hexamethyldisilazane (HMDS) followed by 35 µL of trifluoroacetic acid (TFA) as a catalyst.[9] Alternatively, add 100 µL of BSTFA + 1% TMCS.

-

Cap the vials and heat at 45°C for 30 minutes.[9]

-

Cool to room temperature. The sample may separate into two layers. The upper layer contains the derivatized sugars.

-

Transfer the upper layer to a GC vial with an insert for analysis.

-

GC-MS Instrumental Parameters

The following are typical GC-MS conditions. Optimization may be required for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or similar |